5-Hydroxy Imidacloprid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10ClN5O3 |

|---|---|

Molecular Weight |

275.68 g/mol |

IUPAC Name |

N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide |

InChI |

InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13)/i1D2,2D2 |

InChI Key |

AAGLTWPPIMEDKQ-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy Imidacloprid-d4: Chemical Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Imidacloprid-d4, a key deuterated internal standard used in the quantitative analysis of the neonicotinoid insecticide Imidacloprid and its metabolites. This document details its chemical structure, physicochemical properties, and its critical role in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of 5-Hydroxy Imidacloprid, a major metabolite of Imidacloprid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for minimizing matrix effects and ensuring accurate quantification in complex biological and environmental samples.

| Property | Value | Reference |

| Chemical Formula | C₉H₆D₄ClN₅O₃ | [1] |

| Molecular Weight | 275.69 g/mol | [1] |

| CAS Number | 1246818-87-3 | Not explicitly found, but related to its unlabeled form. |

| Appearance | White to off-white solid | [2] |

| Isotopic Purity | ≥99.99% | [2] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. | [3] |

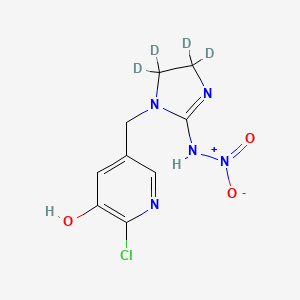

Chemical Structure

The chemical structure of this compound is characterized by a chloropyridinylmethyl group attached to a deuterated, hydroxylated imidazolidine ring with a nitroimine functional group.

Caption: Chemical structure of this compound.

Metabolic Pathway of Imidacloprid

5-Hydroxy Imidacloprid is a primary metabolite of Imidacloprid, formed through the hydroxylation of the imidazolidine ring.[4] This metabolic conversion is a critical step in the detoxification pathway of the parent insecticide.[4] Understanding this pathway is essential for comprehensive residue analysis and toxicological studies.

Caption: Metabolic pathway of Imidacloprid.

Experimental Protocol: Quantification in Biological Matrices

The following is a representative experimental protocol for the extraction and quantification of Imidacloprid and its metabolites, including 5-Hydroxy Imidacloprid, from a biological matrix (e.g., crayfish tissue) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS analysis.[5]

Materials and Reagents

-

Standards: 5-Hydroxy Imidacloprid, Imidacloprid, and this compound (internal standard).

-

Solvents: Acetonitrile (ACN) (HPLC grade), Water (LC-MS grade), Acetic Acid, Ethyl Acetate.

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

-

SPE Sorbent: Primary secondary amine (PSA).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Imidacloprid, Imidacloprid, and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve a calibration curve range (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize 2 g of the tissue sample.

-

Extraction:

-

To the homogenized sample, add 10 mL of acetonitrile containing 0.1% acetic acid.

-

Add 50 µL of the 100 ng/mL internal standard spiking solution.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

-

Final Sample: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For example:

-

5-Hydroxy Imidacloprid: [M+H]⁺

-

This compound: [M+H]⁺

-

Experimental Workflow

The overall workflow for the analysis of 5-Hydroxy Imidacloprid using its deuterated internal standard is a streamlined process from sample collection to data analysis.

Caption: Experimental workflow for quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Imidacloprid and its primary metabolite, 5-Hydroxy Imidacloprid, in complex matrices. Its use as an internal standard in conjunction with robust extraction techniques like QuEChERS and sensitive analytical platforms such as HPLC-MS/MS allows researchers to obtain high-quality data for pharmacokinetic, toxicological, and environmental monitoring studies. The methodologies and data presented in this guide provide a solid foundation for the implementation of these analytical procedures in a research setting.

References

- 1. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 5. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis and Purification of 5-Hydroxy Imidacloprid-d4

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Hydroxy Imidacloprid-d4, a crucial internal standard for the quantitative analysis of the major metabolite of Imidacloprid. This document is intended for researchers, scientists, and professionals in the fields of drug metabolism, pharmacokinetics, and environmental analysis.

Introduction

Imidacloprid is a widely used neonicotinoid insecticide. Its metabolism in various organisms, including mammals and insects, primarily involves the hydroxylation of the imidazolidine ring to form 5-Hydroxy Imidacloprid.[1][2][3] The deuterated analog, this compound, serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accurate quantification of the metabolite in complex biological matrices. This guide outlines a plausible synthetic route and a detailed purification protocol for this compound, based on established chemical principles and available literature.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the deuterated precursor, Imidacloprid-d4, followed by the regioselective hydroxylation at the 5-position of the imidazolidine ring.

Synthesis of Imidacloprid-d4

The synthesis of Imidacloprid-d4 (1-(6-chloro-3-pyridinylmethyl)-N-nitro-4,4,5,5-tetradeuterio-imidazolidin-2-imine) can be achieved by adapting known methods for the synthesis of Imidacloprid.[4][5] The key step is the introduction of deuterium atoms at the 4 and 5 positions of the imidazolidine ring, which can be accomplished by using a deuterated starting material. A feasible approach involves the reaction of 2-chloro-5-(chloromethyl)pyridine with deuterated ethylenediamine, followed by cyclization with a nitroguanidine equivalent.

Experimental Protocol:

A detailed, step-by-step experimental protocol is provided below.

Step 1: Synthesis of N-(2-chloro-5-pyridinylmethyl)ethane-1,2-diamine-d4

-

To a solution of ethylenediamine-d4 (1.1 equivalents) in a suitable solvent such as ethanol, add potassium carbonate (2.0 equivalents).

-

Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in ethanol to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-chloro-5-pyridinylmethyl)ethane-1,2-diamine-d4, which can be used in the next step without further purification.

Step 2: Synthesis of Imidacloprid-d4

-

Dissolve the crude N-(2-chloro-5-pyridinylmethyl)ethane-1,2-diamine-d4 in a suitable solvent like acetonitrile.

-

Add N-nitro-S,S-dimethyl-dithioiminocarbonate (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude Imidacloprid-d4 can be purified by column chromatography.

Hydroxylation of Imidacloprid-d4

The introduction of the hydroxyl group at the 5-position of the imidazolidine ring of Imidacloprid-d4 can be achieved through chemical synthesis as described by Takahashi et al. for the non-deuterated analog.[6][7] This multi-step process involves the formation of a key intermediate that allows for the regioselective introduction of the hydroxyl group.

Experimental Protocol:

Step 1: Synthesis of the Intermediate Thio-compound

-

A detailed protocol for this step is proprietary and not publicly available. However, based on the publication by Takahashi et al., it involves a four-step synthesis starting from S-methylisothiourea sulfate.[6][7] This would be adapted using the deuterated imidacloprid precursor.

Step 2: Hydroxylation

-

The specific conditions for the hydroxylation of the deuterated intermediate are not detailed in the public domain but would likely involve a controlled oxidation reaction to introduce the hydroxyl group at the 5-position of the deuterated imidazolidine ring.

An alternative approach for hydroxylation is through microbial transformation. Studies have shown that microorganisms like Stenotrophomonas maltophilia can selectively hydroxylate Imidacloprid at the 5-position.[2][6][8]

Alternative Microbial Hydroxylation Protocol:

-

Cultivate a culture of Stenotrophomonas maltophilia in a suitable growth medium.

-

Introduce Imidacloprid-d4 to the culture.

-

Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific period.

-

Monitor the formation of this compound using LC-MS.

-

Once the desired conversion is achieved, extract the product from the culture medium.

Purification of this compound

The purification of the final product is critical to ensure its suitability as an internal standard. A combination of extraction and chromatographic techniques is typically employed.

Experimental Protocol:

-

Extraction:

-

If synthesized chemically, the crude reaction mixture is first neutralized and then extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

If produced via microbial transformation, the culture broth is centrifuged to remove cells, and the supernatant is extracted with an appropriate solvent.

-

-

Column Chromatography:

-

The crude extract is concentrated and subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, can be used to separate the desired product from impurities and unreacted starting materials.

-

Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For achieving high purity, the partially purified product from column chromatography can be further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape.[9]

-

The fraction corresponding to the this compound peak is collected.

-

-

Final Work-up:

-

The collected HPLC fraction is concentrated under reduced pressure to remove the solvents.

-

The final product is dried under high vacuum to yield pure this compound as a solid.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Summary

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |

| Synthesis of Imidacloprid-d4 | Imidacloprid-d4 | 2-chloro-5-(chloromethyl)pyridine, ethylenediamine-d4 | 60-70 | >95 (after chromatography) |

| Hydroxylation | This compound | Imidacloprid-d4 | 30-40 | Crude |

| Purification | This compound | Crude this compound | 80-90 (from crude) | >98 (after prep-HPLC) |

Table 2: Spectroscopic Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the pyridinyl and methyl protons. The signals for the protons at the 4 and 5 positions of the imidazolidine ring will be absent due to deuteration. A new signal for the hydroxyl proton will be present. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. The signals for the deuterated carbons may be broadened or show a different splitting pattern. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z corresponding to the molecular weight of this compound. The fragmentation pattern would be similar to the non-deuterated analog, with a mass shift of 4 Da for fragments containing the deuterated ring.[10] |

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Synthetic and purification workflow for this compound.

Caption: Simplified metabolic pathway of Imidacloprid.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial hydroxylation of imidacloprid for the synthesis of highly insecticidal olefin imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moca.net.ua [moca.net.ua]

- 4. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy Imidacloprid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of 5-Hydroxy Imidacloprid-d4, a significant metabolite of the widely used neonicotinoid insecticide, Imidacloprid. This document details its interaction with the primary molecular target, the nicotinic acetylcholine receptor (nAChR), presents quantitative data on this interaction, and outlines the experimental protocols used for its characterization. The deuterated form, this compound, is primarily utilized as an internal standard in analytical studies for the quantification of 5-Hydroxy Imidacloprid. Its mechanism of action is identical to that of the non-deuterated compound.

Core Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

The primary mechanism of action of 5-Hydroxy Imidacloprid, like its parent compound Imidacloprid, is the agonistic modulation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3][4] Neonicotinoids selectively bind to these receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[2][3]

This binding leads to the persistent and irreversible opening of the ion channel associated with the nAChR.[3] The continuous influx of ions results in the overstimulation of postsynaptic neurons, causing spontaneous discharge followed by neuronal blockage. This disruption of nerve impulse transmission leads to paralysis and, ultimately, the death of the insect.[2][3]

The selectivity of neonicotinoids for insects over vertebrates is attributed to their higher binding affinity for insect nAChRs compared to their mammalian counterparts.[2]

Quantitative Data

The interaction of 5-Hydroxy Imidacloprid with the insect nAChR has been quantified through competitive radioligand binding assays. The following table summarizes the available data for the displacement of [³H]Imidacloprid from honeybee (Apis mellifera) head membrane preparations.

| Compound | IC50 (nM) |

| 5-Hydroxy Imidacloprid | 24 |

IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to displace 50% of the radioligand from its binding site.

Signaling Pathway and Metabolic Activation

The following diagrams illustrate the signaling pathway at the nicotinic acetylcholine receptor and the metabolic conversion of Imidacloprid to 5-Hydroxy Imidacloprid.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of 5-Hydroxy Imidacloprid.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (5-Hydroxy Imidacloprid) to a receptor (nAChR) by measuring its ability to displace a radiolabeled ligand ([³H]Imidacloprid).

1. Membrane Preparation:

-

Homogenize insect heads (e.g., from honeybees, Apis mellifera) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the nAChRs.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

2. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]Imidacloprid), and varying concentrations of the unlabeled competitor (5-Hydroxy Imidacloprid).

-

For total binding control wells, omit the competitor.

-

For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled Imidacloprid) to saturate the receptors.

-

Incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

3. Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the nAChR channels in response to the application of an agonist.

1. Cell Preparation:

-

Isolate and culture neurons from the insect central nervous system (e.g., Kenyon cells from honeybee brains).

-

Alternatively, use a heterologous expression system (e.g., Xenopus oocytes or mammalian cell lines) to express specific insect nAChR subunits.

2. Recording Setup:

-

Place the prepared cells in a recording chamber on the stage of an inverted microscope.

-

Use a micromanipulator to position a glass micropipette (recording electrode) filled with an appropriate intracellular solution onto the surface of a single neuron.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

3. Voltage Clamp and Drug Application:

-

Clamp the membrane potential of the neuron at a fixed holding potential (e.g., -70 mV) using a patch-clamp amplifier.

-

Apply the test compound (5-Hydroxy Imidacloprid) to the cell using a perfusion system.

-

Record the resulting transmembrane current, which reflects the flow of ions through the activated nAChR channels.

4. Data Analysis:

-

Measure the amplitude of the current elicited by the compound.

-

Construct a dose-response curve by applying a range of concentrations and plotting the current amplitude against the logarithm of the concentration.

-

Determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This compound, a key metabolite of Imidacloprid, exerts its insecticidal effect by acting as an agonist at insect nicotinic acetylcholine receptors. This interaction leads to the overstimulation of the nervous system, resulting in paralysis and death of the target insect. The quantitative data and experimental protocols provided in this guide offer a detailed understanding of its mechanism of action, providing a valuable resource for researchers and professionals in the fields of insecticide development and neurotoxicology. The deuterated form serves as an essential tool for the accurate quantification of this metabolite in various matrices.

References

- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A nicotinic acetylcholine receptor mutation conferring target-site resistance to imidacloprid in Nilaparvata lugens (brown planthopper) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

Environmental Fate and Degradation of 5-Hydroxy Imidacloprid-d4: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the environmental fate and degradation of 5-Hydroxy Imidacloprid. Direct experimental data on the deuterated form, 5-Hydroxy Imidacloprid-d4, is not available in the public domain. This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of 5-Hydroxy Imidacloprid. The environmental behavior of the deuterated compound is expected to be virtually identical to its non-deuterated counterpart, with potential minor variations in degradation rates due to the kinetic isotope effect. The information presented herein is based on studies of the non-deuterated 5-Hydroxy Imidacloprid and its parent compound, Imidacloprid.

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture. Its extensive application has led to concerns about its environmental persistence and potential impact on non-target organisms. A major degradation product and metabolite of Imidacloprid is 5-Hydroxy Imidacloprid. Understanding the environmental fate and degradation of this metabolite is crucial for a comprehensive assessment of the environmental risks associated with Imidacloprid use. This guide provides a detailed overview of the current scientific understanding of the formation, persistence, and degradation pathways of 5-Hydroxy Imidacloprid in various environmental compartments.

Formation of 5-Hydroxy Imidacloprid

5-Hydroxy Imidacloprid is formed from the parent compound, Imidacloprid, through hydroxylation of the imidazolidine ring. This transformation can occur through both biotic and abiotic processes.

-

Metabolic Transformation: In organisms, the hydroxylation of Imidacloprid is a common metabolic pathway.

-

Soil and Aquatic Environments: In soil and water, microbial activity and photodegradation are key drivers for the formation of 5-Hydroxy Imidacloprid.

Environmental Fate of Imidacloprid and 5-Hydroxy Imidacloprid

The environmental persistence and mobility of Imidacloprid and its metabolites are influenced by various factors including soil type, pH, temperature, and microbial activity.

Degradation in Soil

Imidacloprid can persist in soil, with its half-life varying significantly depending on environmental conditions. 5-Hydroxy Imidacloprid is one of the primary metabolites detected in soil degradation studies.

Degradation in Aquatic Systems

In aquatic environments, Imidacloprid degradation is primarily driven by photolysis and microbial activity. Hydrolysis also contributes to its breakdown, particularly under alkaline conditions.

Photodegradation

Photodegradation is a significant pathway for the breakdown of Imidacloprid in both water and on soil surfaces, leading to the formation of several photoproducts, including 5-Hydroxy Imidacloprid.

Table 1: Environmental Fate Parameters of Imidacloprid

| Parameter | Value | Conditions | Reference |

| Soil Half-Life (DT50) | 40 - 124 days | Unamended vs. organically amended soil | [1] |

| 188 - 997 days | Non-agricultural soil (laboratory) | [1] | |

| 69 days | Cropped soils (laboratory) | [1] | |

| 12.04 and 11.14 days | Paddy field soil (lower and higher doses) | [2] | |

| Water-Sediment System DT50 | 30 - 162 days | Microbial degradation | [1] |

| Soil Surface Photodegradation DT50 | 4.7 days | Sandy loam soil (laboratory) | [1] |

| Aqueous Photolysis Half-Life | < 3 hours | - | [3] |

| 43 minutes | HPLC grade water | [4] | |

| 126 minutes | Formulated product in tap water | [4] | |

| Hydrolysis Half-Life (t½) | 33 - 44 days | pH 7, 25°C | [3] |

| > 30 days | pH 7, 25°C | [3] |

Degradation Pathways

The degradation of Imidacloprid is a complex process involving multiple pathways, leading to a variety of transformation products. The formation of 5-Hydroxy Imidacloprid is a key step in many of these pathways.

Figure 1: Simplified degradation pathway of Imidacloprid.

Experimental Protocols

Soil Degradation Study

A common experimental setup for assessing the degradation of Imidacloprid in soil involves the following steps:

Figure 2: Workflow for a typical soil degradation study.

Methodology:

-

Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields, air-dried, and sieved.

-

Fortification: The soil is treated with a known concentration of Imidacloprid.

-

Incubation: The treated soil is incubated under controlled conditions (e.g., 25°C, 40% water holding capacity) in the dark.

-

Sampling: Sub-samples are collected at various time intervals.

-

Extraction: Imidacloprid and its metabolites are extracted from the soil using an appropriate solvent mixture (e.g., acetonitrile/water).

-

Cleanup: The extract is cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

Analysis: The concentrations of the parent compound and its metabolites are determined using analytical instruments such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Photodegradation Study in Water

The photodegradation of Imidacloprid in an aqueous solution can be investigated as follows:

Methodology:

-

Solution Preparation: A solution of Imidacloprid in pure water (e.g., HPLC grade) is prepared at a specific concentration.

-

Irradiation: The solution is exposed to a light source that simulates sunlight (e.g., a xenon lamp).

-

Sampling: Aliquots of the solution are taken at different time points during irradiation.

-

Analysis: The concentration of Imidacloprid and its photoproducts in the samples is quantified using HPLC with a suitable detector (e.g., UV or MS/MS).

Role of this compound in Environmental Analysis

Deuterium-labeled internal standards, such as this compound, are essential tools in analytical chemistry for accurate quantification of target analytes in complex environmental matrices.

References

- 1. rroij.com [rroij.com]

- 2. Performance of Photoactivated Periodate for the Degradation of the Neonicotinoid Pesticide Imidacloprid in Water [ykcs.ac.cn]

- 3. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches [mdpi.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: A Literature Review on the Analysis of 5-Hydroxy Imidacloprid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of 5-Hydroxy Imidacloprid, a principal metabolite of the widely used neonicotinoid insecticide, Imidacloprid. Understanding the distribution and concentration of this metabolite is crucial for environmental monitoring, food safety assessment, and toxicological studies.

Introduction to 5-Hydroxy Imidacloprid

Imidacloprid is a systemic insecticide that is extensively used in agriculture for pest control.[1][2] Following application, it is metabolized by organisms and degraded in the environment, forming several metabolic products.[3] 5-Hydroxy Imidacloprid is a major and toxicologically relevant metabolite formed through the oxidation of the parent compound, often mediated by cytochrome P450 enzymes.[4][5] Its presence in various matrices, including plants, soil, water, and biological tissues, necessitates sensitive and reliable analytical methods for its detection and quantification.[4][6][7]

Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for the analysis of 5-Hydroxy Imidacloprid is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the analyte even in complex matrices.

-

Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is typically employed for separation, often using a C18 column.[4] The mobile phase commonly consists of a gradient mixture of acetonitrile and water, sometimes with additives like formic acid to improve ionization.[4][9]

-

Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization source, usually operated in positive ion mode to detect the [M+H]⁺ molecular ion for 5-Hydroxy Imidacloprid.[6] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.[6]

Experimental Protocols

Detailed and validated protocols are essential for accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation technique for analyzing pesticide residues, including 5-Hydroxy Imidacloprid, in a variety of samples.[6][9]

General Analytical Workflow

The process from sample collection to final data analysis follows a structured workflow to ensure consistency and accuracy.

Detailed QuEChERS Protocol for Plant and Soil Matrices

This protocol is adapted from validated methods for the extraction of Imidacloprid and its metabolites.[9]

-

Sample Homogenization: Weigh 10-15 grams of a representative homogenized sample into a 50 mL centrifuge tube. For soil samples, ensure they are sieved to remove large debris.

-

Fortification (for QC): For quality control samples, spike the sample with a known concentration of 5-Hydroxy Imidacloprid standard solution.

-

Extraction:

-

Centrifugation: Centrifuge the tube at high speed (e.g., 3000-4000 rpm) for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. These tubes typically contain a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and anhydrous magnesium sulfate to remove residual water.[9] For samples with high pigment content like crayfish hepatopancreas, graphitized carbon black (GCB) may be added.[6]

-

Vortex the dSPE tube for 30 seconds to 1 minute.

-

-

Final Centrifugation: Centrifuge the dSPE tube for 5 minutes.

-

Analysis: Collect the cleaned supernatant, filter if necessary, and inject it into the LC-MS/MS system for analysis.

Metabolic Pathway of Imidacloprid

The primary metabolic transformation of Imidacloprid to 5-Hydroxy Imidacloprid is an oxidation reaction. This hydroxylation is primarily catalyzed by cytochrome P450 monooxygenases in various organisms.[5]

Quantitative Data Summary

The performance of an analytical method is defined by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.[10] These values vary depending on the matrix and the specific protocol used. The table below summarizes reported quantitative data for 5-Hydroxy Imidacloprid analysis.

| Matrix | Analytical Method | LOD | LOQ | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Plant Tissues (Rape, Sunflower) | LC-MS/MS | - | 0.005 - 0.01 mg/kg | 91 - 97 | 6.0 - 8.5 | [4] |

| Crayfish Tissues (P. clarkii) | QuEChERS, HPLC-MS/MS | 0.02 - 0.5 µg/L | 0.05 - 2.0 µg/L | 80.6 - 112.7 | 4.2 - 12.6 | [6] |

| Maize (Leaves, Kernels, Stalk) & Soil | QuEChERS, LC-MS/MS | - | - | >78 | <5.4 | [9] |

Definitions:

-

LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably detected above the background noise.[10]

-

LOQ (Limit of Quantification): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[10]

-

Recovery: The percentage of the known amount of analyte that is detected by the analytical method after the entire sample preparation and analysis process.

Conclusion

The analysis of 5-Hydroxy Imidacloprid is predominantly achieved through the highly sensitive and specific LC-MS/MS technique. Sample preparation, particularly using the QuEChERS method, is a critical step for removing matrix interferences and ensuring accurate quantification.[6][9] The methodologies outlined in this guide have been successfully validated across diverse and complex matrices, including various plant tissues, aquatic organisms, and soil.[4][6][9] These robust protocols provide researchers and scientists with reliable tools for monitoring this key metabolite, contributing to a better understanding of the environmental fate and toxicological impact of Imidacloprid.

References

- 1. Development of immunoassays with high sensitivity for detecting imidacloprid in environment and agro-products using phage-borne peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances for Imidacloprid Detection Based on Functional Nanomaterials [mdpi.com]

- 9. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]

Toxicological Profile of 5-Hydroxy Imidacloprid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid, a first-generation neonicotinoid insecticide, undergoes metabolic transformation in vivo, leading to the formation of several metabolites. Among these, 5-hydroxy imidacloprid is a significant product of the hydroxylation of the imidazolidine ring. This technical guide provides a comprehensive overview of the toxicological profile of 5-hydroxy imidacloprid, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its metabolic pathway and mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of neonicotinoid toxicology and metabolism.

Introduction

Imidacloprid is a systemic insecticide that acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[1] Its metabolic fate in various organisms, including mammals and insects, is a critical aspect of its overall toxicological profile. One of the primary metabolic pathways is the oxidation of the imidazolidine ring, resulting in the formation of 4-hydroxy and 5-hydroxy imidacloprid.[2] This guide focuses specifically on the toxicological characteristics of the 5-hydroxy metabolite.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for 5-hydroxy imidacloprid and its parent compound, imidacloprid, to facilitate direct comparison.

Table 1: Acute Oral Toxicity Data

| Compound | Species | Sex | LD50 (mg/kg bw) | Purity (%) | Reference |

| Imidacloprid | Rat | Male | 424 | Technical | [3] |

| Imidacloprid | Rat | Female | 450-475 | Technical | [3] |

| Imidacloprid | Mouse | Male | 131 | Technical | [3] |

| Imidacloprid | Mouse | Female | 168 | Technical | [3] |

| 1-(6-Chloro-3-pyridylmethyl)-2-imidazolidinone | Rat | Male | 4080 | 99.9 | [1] |

Note: Specific LD50 values for 5-hydroxy imidacloprid in rats were not explicitly found in the search results. The table includes data for a related metabolite for context.

Table 2: In Vitro Metabolism Kinetics (Microsomal Conversion of Imidacloprid to 5-Hydroxy Imidacloprid)

| Species | Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Rat | Liver Microsomes | 158.7 | 38.4 | [4][5] |

| Rainbow Trout | Liver Microsomes | 79.2 | 0.75 | [4][5] |

| Mouse | Liver Microsomes | 2466 | 1.73 (nmol/min/mg protein) | [6] |

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) for Imidacloprid (Relevant for understanding the toxicological context)

| Study Type | Species | NOAEL | Effects Observed at LOAEL | Reference |

| Subchronic (90-day) | Rat (Male) | 14 mg/kg/day | Reduced body weight gain, liver damage | [7] |

| 1-Year Feeding | Dog | 1250 ppm (41 mg/kg/day) | Increased cholesterol, liver stress | [8] |

| 3-Generation Reproduction | Rat | 100 ppm (8 mg/kg/day) | Decreased pup body weight | [8] |

| Developmental Neurotoxicity | Rat | 7.4 mg/kg/day | Treatment-related effects in pups | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the toxicological assessment of 5-hydroxy imidacloprid.

Acute Oral Toxicity Study in Rats (Modified from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of 5-hydroxy imidacloprid.

Test Animals: Young adult, healthy, nulliparous, and non-pregnant female Wistar rats. Animals are fasted (food, but not water) for at least 16 hours prior to administration.[7]

Dose Preparation and Administration:

-

The test substance, 5-hydroxy imidacloprid, is dissolved in a suitable vehicle (e.g., corn oil).

-

Doses are prepared shortly before administration.

-

A single dose is administered to the rats by oral gavage. The volume should generally not exceed 1 mL/100g of body weight.[8]

Procedure (Stepwise Approach):

-

A starting dose of 300 mg/kg body weight is administered to a group of three female rats.

-

If no mortality occurs, a higher dose of 2000 mg/kg is administered to another group of three female rats.

-

If mortality occurs at the starting dose, the next lower dose level (e.g., 50 mg/kg) is tested.

-

This stepwise procedure continues until the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance's toxicity.

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.[7]

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.[7]

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of the formation of 5-hydroxy imidacloprid from imidacloprid.

Materials:

-

Rat liver microsomes

-

Imidacloprid stock solution

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare incubation mixtures containing rat liver microsomes (final protein concentration of 0.5 mg/mL) and varying concentrations of imidacloprid in phosphate buffer.[4]

-

Pre-incubate the mixtures at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., up to 60 minutes) at 37°C with gentle agitation.[6]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[6]

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the concentration of 5-hydroxy imidacloprid using a validated LC-MS/MS method.

Data Analysis:

-

Plot the rate of 5-hydroxy imidacloprid formation against the substrate (imidacloprid) concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[4]

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

Objective: To characterize the effects of 5-hydroxy imidacloprid on nicotinic acetylcholine receptors (nAChRs) in insect neurons.

Preparation of Neurons:

-

Isolate neurons from the central nervous system of an appropriate insect model (e.g., Drosophila melanogaster larvae).

-

Culture the neurons on a suitable substrate.

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull glass micropipettes to a resistance of 5-10 MΩ and fill with an appropriate intracellular solution.

-

Perfuse the recording chamber with an extracellular saline solution.

Procedure:

-

Establish a whole-cell recording configuration on a target neuron.

-

In voltage-clamp mode, hold the neuron at a potential of -70 mV.

-

Apply acetylcholine (the natural agonist) to elicit a baseline current response through nAChRs.

-

After washing out the acetylcholine, apply varying concentrations of 5-hydroxy imidacloprid to the neuron and record the resulting current.

-

To determine if 5-hydroxy imidacloprid acts as an agonist, partial agonist, or antagonist, co-apply it with acetylcholine.

Data Analysis:

-

Measure the peak amplitude of the currents elicited by different concentrations of 5-hydroxy imidacloprid.

-

Construct a dose-response curve to determine the EC50 (effective concentration for 50% maximal response).

-

Compare the maximal current induced by 5-hydroxy imidacloprid to that induced by acetylcholine to determine its efficacy.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Imidacloprid

The primary metabolic pathway for imidacloprid in mammals involves hydroxylation of the imidazolidine ring to form 4- and 5-hydroxy imidacloprid, followed by dehydration to the olefin metabolite. Another significant pathway is the oxidative cleavage leading to 6-chloronicotinic acid.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

The Pivotal Role of 5-Hydroxy Imidacloprid-d4 in Advancing Insecticide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neonicotinoid insecticide Imidacloprid has been a cornerstone of pest management strategies for decades. Understanding its metabolic fate and ensuring accurate quantification in various matrices are critical for assessing its efficacy, environmental impact, and ensuring food safety. 5-Hydroxy Imidacloprid is a principal metabolite of Imidacloprid, exhibiting its own toxicological profile. To achieve the highest degree of accuracy in analytical studies, the use of stable isotope-labeled internal standards is indispensable. This technical guide delves into the core of insecticide research by focusing on the synthesis, analytical application, and significance of 5-Hydroxy Imidacloprid-d4. The incorporation of a deuterated internal standard like this compound is paramount for mitigating matrix effects and enhancing the reliability of quantitative analysis, particularly in complex biological and environmental samples.

Data Presentation: Physicochemical Properties and Mass Spectrometric Parameters

Accurate analytical method development begins with a thorough understanding of the physicochemical properties and mass spectrometric behavior of the analyte and the internal standard.

Table 1: Physicochemical Properties

| Property | Imidacloprid | 5-Hydroxy Imidacloprid | Imidacloprid-d4 |

| Molecular Formula | C₉H₁₀ClN₅O₂ | C₉H₁₀ClN₅O₃ | C₉H₆D₄ClN₅O₂ |

| Molecular Weight | 255.66 g/mol [1] | 271.66 g/mol [2] | 259.69 g/mol [3] |

| CAS Number | 138261-41-3[4] | 155802-61-2[2] | 1015855-75-0[5] |

Table 2: LC-MS/MS Parameters for Quantification

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 5-Hydroxy Imidacloprid | 272.1 | 225.1 | 189.1 |

| Imidacloprid-d4 | 260.1 | 213.0 | 179.1 |

Experimental Protocols

Synthesis of this compound

-

Synthesis of a Deuterated Precursor: The initial step would involve the synthesis of a deuterated precursor to the imidazolidine ring of Imidacloprid. This can be achieved through methods such as the reduction of a suitable precursor with a deuterium source (e.g., sodium borodeuteride) or through H/D exchange reactions on the imidazolidine ring itself.

-

Formation of Deuterated Imidacloprid: The deuterated precursor would then be reacted with 2-chloro-5-(chloromethyl)pyridine to form Imidacloprid-d4.

-

Hydroxylation: The final step would involve the selective hydroxylation of the Imidacloprid-d4 molecule at the 5-position of the imidazolidine ring. This could be achieved through biotransformation using specific microorganisms or enzymes known to hydroxylate Imidacloprid, or through chemical synthesis, potentially involving protection and deprotection steps to ensure regioselectivity.

Sample Preparation: QuEChERS Protocol for Biological and Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

-

Homogenized sample (e.g., soil, fruit, vegetable, tissue)

-

Acetonitrile (ACN) with 0.1% acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of ACN with 0.1% acetic acid.

-

Spike with an appropriate volume of this compound internal standard solution.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

-

MRM Transitions: As listed in Table 2. The collision energy for each transition should be optimized for the specific instrument being used.

Mandatory Visualizations

Conclusion

This compound is a critical tool in modern insecticide research, enabling scientists to achieve highly accurate and reliable quantification of Imidacloprid's primary metabolite. Its use as an internal standard effectively compensates for variations in sample preparation and instrumental analysis, which is essential for robust studies in environmental monitoring, food safety, and pharmacokinetics. The detailed protocols and data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods. As the demand for more sensitive and precise detection of pesticide residues continues to grow, the role of stable isotope-labeled standards like this compound will become even more significant in ensuring the safety and sustainability of agricultural practices.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dash.harvard.edu [dash.harvard.edu]

A Technical Guide to Deuterated Imidacloprid Standards: Physical and Chemical Properties for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the core physical and chemical properties of deuterated imidacloprid standards. This document compiles essential data, outlines relevant experimental methodologies, and visualizes key concepts to support advanced analytical and research applications.

Deuterated imidacloprid, specifically imidacloprid-d4, serves as a critical internal standard for the accurate quantification of imidacloprid in various matrices.[1][2][3] Its use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is essential for precise and reliable results in residue analysis, environmental monitoring, and metabolism studies.[1]

Core Physical and Chemical Properties

The physical and chemical characteristics of deuterated imidacloprid are fundamental to its application as an analytical standard. While many properties are comparable to its non-deuterated counterpart, the key difference lies in the isotopic labeling, which results in a higher molecular weight.

Table 1: General and Physical Properties of Imidacloprid and Imidacloprid-d4

| Property | Imidacloprid | Imidacloprid-d4 |

| IUPAC Name | N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide[4] | N-[1-[(6-chloro-3-pyridinyl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide[5] |

| CAS Number | 138261-41-3[4] | 1015855-75-0[5] |

| Molecular Formula | C₉H₁₀ClN₅O₂[4] | C₉H₆D₄ClN₅O₂[1] |

| Molecular Weight | 255.66 g/mol [4] | 259.7 g/mol [1] |

| Appearance | Colorless crystals[4][6] | Solid[1] |

| Melting Point | 136.4 to 143.8 °C[4] | Not explicitly stated for d4, but expected to be similar to the parent compound. |

| Solubility in Water | 0.61 g/L (at 20 °C)[7] | Information not available, but expected to be similar to the parent compound. |

| Solubility in Organic Solvents | Dichloromethane: 50.0 - 100.0 g/L, Isopropanol: 1.0-2.0 g/L, Toluene: 0.5-1.0 g/L (at 20 °C)[8] | DMSO: slightly soluble, Methanol: slightly soluble[1] |

| Stability | Stable under recommended storage conditions.[6] Stable to hydrolysis at pH 5-11.[6] | ≥ 4 years (when stored properly)[1] |

Mechanism of Action: A Neuronal Pathway Blockade

Imidacloprid belongs to the neonicotinoid class of insecticides and functions by disrupting the central nervous system of insects.[9] It acts as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs).[7][10] This binding is much stronger in insect neuron receptors than in their mammalian counterparts, which accounts for its selective toxicity.[4] The persistent activation of these receptors leads to an initial hyperexcitation, followed by a blockage of nerve impulse transmission, resulting in paralysis and death of the insect.[4][10]

Figure 1: Simplified signaling pathway of Imidacloprid's mechanism of action.

Experimental Protocols: Characterization and Quantification

The characterization and quantification of deuterated imidacloprid standards involve a range of analytical techniques. While specific, detailed protocols are often proprietary to the manufacturer, the general methodologies are well-established in the field of analytical chemistry.

1. Synthesis of Deuterated Imidacloprid:

The synthesis of isotopically labeled compounds like imidacloprid-d4 is a multi-step process. For instance, a reported synthesis of 13C and 15N labeled imidacloprid involved an eight-step process starting from readily available labeled precursors.[11] A general workflow for such a synthesis is outlined below.

Figure 2: General workflow for the synthesis and characterization of a deuterated standard.

2. Purity and Identity Confirmation:

The confirmation of the chemical structure and the assessment of the purity of the deuterated standard are crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the deuterium labels.[12][13] The absence of signals at specific positions in the ¹H NMR spectrum, corresponding to the deuterated sites, confirms successful labeling.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.[14][15] The observed molecular ion peak for imidacloprid-d4 will be shifted by approximately 4 mass units compared to the unlabeled compound.

3. Quantification in Analytical Methods:

Deuterated imidacloprid is primarily used as an internal standard in quantitative analysis. The following outlines a general workflow for its use in a typical LC-MS/MS method.

Figure 3: Experimental workflow for the quantification of Imidacloprid using a deuterated internal standard.

A detailed experimental protocol for the determination of imidacloprid in paddy water and soil by LC-ESI-MS/MS has been described, which can be adapted for various matrices.[16] This involves sample extraction, chromatographic separation, and detection using multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.[16]

Conclusion

Deuterated imidacloprid standards are indispensable tools for researchers and analytical scientists. A thorough understanding of their physical and chemical properties, coupled with appropriate experimental methodologies, is paramount for achieving accurate and reproducible results. This guide provides a foundational understanding to support the effective use of these standards in demanding research and regulatory applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imidacloprid-D4 - Deuterated Reference Standard for Method Validation (CAS 1015855-75-0) [witega.de]

- 4. Imidacloprid - Wikipedia [en.wikipedia.org]

- 5. Imidacloprid-d4 | C9H10ClN5O2 | CID 16212231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 8. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]

- 9. hpc-standards.com [hpc-standards.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0040292) [hmdb.ca]

- 13. moca.net.ua [moca.net.ua]

- 14. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. web.tuat.ac.jp [web.tuat.ac.jp]

A Technical Guide to Commercial Sourcing of 5-Hydroxy Imidacloprid-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-Hydroxy Imidacloprid-d4, a critical internal standard for the quantitative analysis of the neonicotinoid insecticide imidacloprid and its metabolites. This document offers a compilation of supplier information, key technical data, and a detailed experimental protocol for its use in analytical methodologies.

Commercial Supplier Landscape

The availability of high-purity, isotopically labeled standards is paramount for accurate and reproducible analytical results in research and development. This compound is utilized as an internal standard in mass spectrometry-based methods to compensate for matrix effects and variations in sample processing.[1] While the market for this specific deuterated metabolite is specialized, several reputable suppliers of stable isotope-labeled compounds are potential sources.

Below is a summary of a key supplier and other potential vendors who offer related compounds, which may indicate a capability to synthesize or source this compound upon request.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Format | Storage Conditions |

| MedChemExpress | This compound | HY-B0838S1 | >98% | No data | Solid | 4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month) |

| Cayman Chemical | Imidacloprid-d4 | 1015855-75-0 | ≥99% deuterated forms (d1-d4) | No data | Solid | -20°C |

| Cambridge Isotope Laboratories | Imidacloprid (4,4,5,5-D₄, 98%) | DLM-8512-1.2 | 98% | No data | 100 µg/mL in methanol | Room temperature, away from light and moisture |

| Sigma-Aldrich (PESTANAL®) | Imidacloprid-d4 | 33803 | Analytical Standard | M+4 | Neat solid | No data |

| Santa Cruz Biotechnology | 5-Hydroxy-Imidacloprid | sc-212085 | No data | N/A (unlabeled) | Solid | Room temperature |

Experimental Protocol: Quantification of 5-Hydroxy Imidacloprid using LC-MS/MS with this compound Internal Standard

This protocol is a synthesized methodology based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis techniques for neonicotinoid residues in various matrices.[2][3][4]

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural matrices.

a. Extraction:

-

Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex to homogenize.

-

Add 15 mL of acetonitrile.

-

Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3400 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB for plant matrices, or 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for honey).[3][5]

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B) is typical.[6]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

b. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ion transitions for both 5-Hydroxy Imidacloprid and the this compound internal standard need to be optimized on the specific instrument. As a starting point, the precursor ion for 5-Hydroxy Imidacloprid would be its protonated molecule [M+H]⁺.

c. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The use of the deuterated internal standard helps to correct for any loss of analyte during sample preparation and for matrix-induced ion suppression or enhancement in the MS source.

Visualizing Key Processes

To aid in the practical application of this technical guide, the following diagrams illustrate critical workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage [mdpi.com]

- 4. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amchro.com [amchro.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of 5-Hydroxy Imidacloprid-d4

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy Imidacloprid-d4. This deuterated internal standard is crucial for the accurate determination of 5-Hydroxy Imidacloprid, a significant metabolite of the widely used neonicotinoid insecticide, Imidacloprid. The methodology outlined is applicable to various biological and environmental matrices, catering to the needs of researchers in toxicology, environmental science, and drug metabolism studies.

The method utilizes a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and highly sensitive detection using a triple quadrupole mass spectrometer. The use of a deuterated internal standard like Imidacloprid-d4 is a common practice to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Quantitative Performance

The performance of LC-MS/MS methods for the analysis of Imidacloprid and its metabolites has been well-documented, demonstrating high sensitivity and reliability. The following table summarizes typical quantitative data achievable with such methods.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.02–0.5 µg/L | [2] |

| Limit of Quantification (LOQ) | 0.05–2.0 µg/L | [2] |

| Linearity (R²) | >0.99 | Not explicitly stated, but implied by quantitative methods |

| Recovery | 80.6–112.7% | [2] |

| Relative Standard Deviation (RSD) | 4.2–12.6% | [2] |

Experimental Protocol

This protocol provides a detailed procedure for the quantification of this compound, adaptable for various sample matrices.

1. Materials and Reagents

-

This compound standard (Toronto Research Chemicals or equivalent)[2]

-

Imidacloprid-d4 (used as an isotope-labelled internal standard)[2]

-

Acetonitrile (HPLC or LC-MS grade)[2]

-

Methanol (HPLC or LC-MS grade)[3]

-

Water (Ultrapure, 18.2 MΩ·cm)[2]

-

Formic acid (LC-MS grade)[4]

-

Acetic acid (optional, for extraction)[2]

-

Anhydrous Magnesium Sulfate (MgSO₄)[2]

-

Sodium Chloride (NaCl)[2]

-

Primary Secondary Amine (PSA) sorbent (for cleanup)[2]

-

C18 Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)[3]

2. Standard Solution Preparation

Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare working standards by serial dilution in an appropriate solvent mixture (e.g., methanol/water, 50:50 v/v) to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL. All standards should be fortified with the internal standard (e.g., Imidacloprid-d4) at a constant concentration.[2]

3. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and efficient sample preparation technique.[2]

-

Homogenization: Homogenize 10 g of the sample (e.g., tissue, soil).

-

Extraction: To the homogenized sample, add 10 mL of acetonitrile (containing 0.1% acetic acid, optional).[2]

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2] Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing PSA sorbent and anhydrous MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Final Extract: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 150 mm, 5 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Flow Rate: 0.25 mL/min.[4]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for Imidacloprid-d4 is m/z 260.1, with product ions at m/z 213.0 and 179.1.[1][5] For this compound, the precursor ion would be expected to be higher due to the addition of an oxygen atom. The exact m/z would need to be determined by infusion of the standard, but would be approximately m/z 276.

-

Quantifier Ion: The most abundant product ion.

-

Qualifier Ion: The second most abundant product ion.

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters by infusing the analytical standard.

-

5. Data Analysis and Quantification

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of this compound in the samples is then determined from this curve.

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Logical relationship for generating a calibration curve.

References

- 1. researchtrends.net [researchtrends.net]

- 2. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two fatal intoxication cases with imidacloprid: LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for the Use of 5-Hydroxy Imidacloprid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid is a widely used neonicotinoid insecticide for crop protection and veterinary applications.[1][2] Its extensive use necessitates robust and reliable analytical methods for monitoring its presence and that of its metabolites in various environmental and biological matrices to ensure food safety and assess environmental impact. 5-Hydroxy Imidacloprid is a significant metabolite of Imidacloprid.[3][4] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based methods, as it compensates for matrix effects and variations in sample preparation and instrument response. 5-Hydroxy Imidacloprid-d4 is an ideal internal standard for the quantification of 5-Hydroxy Imidacloprid and can be used in conjunction with Imidacloprid-d4 for the simultaneous analysis of the parent compound and its metabolite.[2][3]

These application notes provide detailed protocols for the analysis of Imidacloprid and 5-Hydroxy Imidacloprid in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Imidacloprid

Imidacloprid undergoes metabolic transformation in organisms, leading to various metabolites. One of the primary metabolic pathways involves the hydroxylation of the imidazolidine ring, resulting in the formation of 5-Hydroxy Imidacloprid. This metabolite can retain insecticidal activity.[3]

Experimental Protocols

Analysis of Imidacloprid and 5-Hydroxy Imidacloprid in Water Samples

This protocol is designed for the quantification of Imidacloprid and its metabolite 5-Hydroxy Imidacloprid in water samples.

a. Sample Preparation

-

Collect water samples in clean glass containers.

-

If immediate analysis is not possible, store the samples at 4°C.[5]

-

Filter the water samples through a 0.2 μm syringe filter into an autosampler vial.[5]

-

Spike the filtered sample with a known concentration of this compound and Imidacloprid-d4 internal standard solution.

-

Vortex the vial for 30 seconds to ensure homogeneity.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS) Conditions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Imidacloprid | 256.0 | 209.0 / 175.0 | 16 / 19 |

| 5-Hydroxy Imidacloprid | 272.0 | 225.0 / 226.1 | 14 / 9 |

| Imidacloprid-d4 (IS) | 260.0 | 179.0 / 213.0 | 19 / 19 |

| This compound (IS) | 276.0 | 229.0 / 230.1 | 14 / 9 |

| (Note: Collision energies should be optimized for the specific instrument used).[3] |

Analysis in Soil and Plant Matrices

This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.[6]

a. Sample Preparation (QuEChERS)

-

Homogenize 10 g of the soil or plant sample.

-

Add 10 mL of acetonitrile containing 0.1% acetic acid.

-

Spike with a known concentration of this compound and Imidacloprid-d4 internal standard solution.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile extract).

-

Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., PSA, C18, anhydrous magnesium sulfate).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.2 μm filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Follow the same LC-MS/MS conditions as described for water samples.

Data Presentation

Method Validation Data

The following tables summarize typical method validation parameters. The use of this compound as an internal standard generally results in high accuracy and precision.

Table 1: Recovery and Precision in Different Matrices

| Matrix | Analyte | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Soil | Imidacloprid | 10 | 92 | 4.8 |

| 5-Hydroxy Imidacloprid | 10 | 89 | 5.2 | |

| Plant Leaves | Imidacloprid | 10 | 95 | 3.5 |

| 5-Hydroxy Imidacloprid | 10 | 91 | 4.1 | |

| Water | Imidacloprid | 1 | 100 ± 2 | < 5 |

| 5-Hydroxy Imidacloprid | 1 | 98 ± 3 | < 5 | |

| (Data is representative and may vary based on specific laboratory conditions and instrumentation).[5][6] |

Table 2: Linearity, Limits of Detection (LOD), and Quantification (LOQ)

| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) |